1,4-Dibromo-2-chloro-3-fluorobenzene

描述

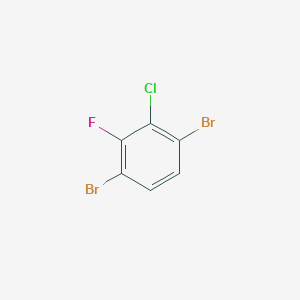

1,4-Dibromo-2-chloro-3-fluorobenzene (CAS: 1000573-09-0, MDL: MFCD09878168) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂ClF. It is characterized by three distinct halogen substituents: bromine at positions 1 and 4, chlorine at position 2, and fluorine at position 2. This substitution pattern confers unique physicochemical properties, making it a valuable intermediate in organic synthesis and materials science.

属性

IUPAC Name |

1,4-dibromo-2-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTWVACAFWJFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661537 | |

| Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-09-0 | |

| Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 1,4-dibromo-2-chloro-3-fluorobenzene typically involves:

- Starting from a suitably substituted benzene derivative (e.g., halogenated nitrobenzenes or anilines).

- Sequential halogenation (bromination and chlorination) and fluorination steps.

- Use of diazotization and Sandmeyer-type reactions for substitution of amino groups with halogens.

- Careful control of reaction conditions to achieve regioselectivity and high yield.

Key Preparation Routes and Reaction Conditions

Starting Materials and Initial Halogenation

- Starting Material : Halogenated nitrobenzenes such as o-fluoronitrobenzene or dichloronitrobenzene serve as common precursors.

- Bromination : Bromination is often performed using N-bromosuccinimide (NBS) or bromine under controlled temperature (10–30°C, preferably 15–20°C) in solvents like acetic acid, sulfuric acid, or DMF. The bromination step targets specific positions on the benzene ring to install bromine atoms selectively.

- Chlorination : Chlorination can be introduced either before or after bromination, depending on the desired substitution pattern, using reagents like chlorine gas or chlorinating agents under controlled conditions.

Reduction and Diazotization

- Reduction : Nitro groups are reduced to amino groups using iron powder or hydrazine hydrate at temperatures ranging from 70 to 105°C (optimal 90–95°C). Iron powder is preferred for its efficiency and cost-effectiveness.

- Diazotization and Sandmeyer Reaction : The amino group is converted into a diazonium salt using sodium nitrite and strong acids (sulfuric acid preferred) at low temperatures (0–30°C, preferably 5–10°C). The diazonium salt is then reacted with halide sources to replace the diazonium group with bromine or chlorine, completing the substitution.

Thermal Decomposition of Diazonium Salts

- The diazonium tetrafluoroborate salts can be thermally decomposed at elevated temperatures (150–280°C) to yield halogenated fluoro-benzenes. Preferred temperatures are about 185–195°C depending on the target compound.

- This step is often conducted without solvents or in high-boiling solvents like decane.

Specific Preparation Example of this compound

While direct literature specifically detailing the exact synthesis of this compound is limited, the following approach can be inferred based on analogous compounds and halogenation strategies:

| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Starting material prep | Use 2-chloro-3-fluoronitrobenzene or similar | Provides correct substitution pattern |

| 2 | Bromination | N-Bromosuccinimide (NBS), acetic acid solvent, 15–20°C | Introduces bromine at 1,4-positions selectively |

| 3 | Nitro reduction | Iron powder, 90–95°C, acidic medium | Converts nitro to amino group |

| 4 | Diazotization | NaNO2, H2SO4, 5–10°C | Formation of diazonium salt |

| 5 | Sandmeyer halogenation | CuBr or CuCl catalyst, halide source, room temperature | Substitution of diazonium with bromine or chlorine |

| 6 | Purification | Distillation or chromatography | Yields pure this compound |

This sequence is adapted from industrial methods for related halogenated fluoro-benzenes.

Research Findings and Yields

- The industrial methods for related compounds like 1,3-dibromo-4-fluorobenzene report overall yields around 50–55% with high purity (~97.5%).

- Each step, especially bromination and reduction, achieves near-complete conversion (~100%), indicating efficient processes.

- Thermal decomposition of diazonium salts is a critical step influencing yield and purity, with optimal temperature control being essential.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Bromination temperature | 10–30°C (preferably 15–20°C) | Controlled to avoid over-bromination |

| Brominating reagent | N-Bromosuccinimide preferred | Alternative: bromine, bromate |

| Solvent for bromination | Acetic acid preferred | Alternatives: sulfuric acid, DMF |

| Reduction agent | Iron powder preferred | Alternative: hydrazine hydrate |

| Reduction temperature | 70–105°C (optimal 90–95°C) | Ensures complete nitro to amino conversion |

| Diazotization temperature | 0–30°C (preferably 5–10°C) | Low temperature stabilizes diazonium salt |

| Diazotization reagents | NaNO2 + H2SO4 | Strong acid necessary for diazotization |

| Thermal decomposition temp. | 150–280°C (preferably ~185–195°C) | For diazonium tetrafluoroborate salts |

| Overall yield | ~50–55% | Based on analogous compounds |

| Purity of final product | ~97.5% | High purity achievable with proper purification |

Additional Notes

- The regioselectivity of halogenation is influenced by the directing effects of existing substituents (fluoro and chloro groups).

- Handling of diazonium salts requires caution due to their potential instability.

- Optimization of solvent systems and reaction times can further improve yields and purity.

- Alternative synthetic routes may involve direct halogen exchange reactions or use of organometallic intermediates, but these are less common industrially.

化学反应分析

Types of Reactions

1,4-Dibromo-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of arylboronic acids.

Major Products Formed

科学研究应用

1,4-Dibromo-2-chloro-3-fluorobenzene has several applications in scientific research:

作用机制

The mechanism of action of 1,4-dibromo-2-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of multiple halogen atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways are primarily related to its role as a precursor in the formation of more complex molecules .

相似化合物的比较

Key Properties:

- Purity : 95% (typical commercial grade) .

- Hazard Classification :

- Storage : 2–8°C under inert conditions to prevent decomposition .

Comparison with Structurally Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)

Molecular Formula : C₆H₂Br₂F₂

Key Differences :

- Substituents : Two fluorine atoms at positions 2 and 3 instead of chlorine and fluorine.

- Applications : Primarily used in pharmaceutical intermediates and agrochemical synthesis due to its enhanced stability under acidic conditions .

- Safety Profile: No explicit mention of H430 (inhalation hazard) in its safety data sheet (SDS), but shares H315 and H319 warnings .

- Storage : Similar to the target compound (2–8°C), but with a higher emphasis on handling in certified facilities .

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene (CAS: 1221272-89-4)

Molecular Formula : C₇H₃ClF₄

Key Differences :

- Substituents : Contains a difluoromethyl group (-CF₂H) at position 3, with chlorine at position 2 and fluorine at positions 1 and 3.

- Reactivity : The difluoromethyl group enhances electrophilic substitution reactivity, making it suitable for synthesizing fluorinated polymers .

- Safety Data: Limited toxicity information available, but likely shares H315 and H319 due to structural similarities.

常见问题

Q. What are the recommended synthetic routes for 1,4-dibromo-2-chloro-3-fluorobenzene, and how can purity be ensured?

Methodological Answer: Synthesis typically involves halogenation of fluorobenzene derivatives. A stepwise approach is advised:

Electrophilic Substitution : Introduce bromine at positions 1 and 4 using FeBr₃ catalysis under controlled temperature (0–5°C).

Chlorination : Use Cl₂ gas with AlCl₃ as a Lewis acid, targeting position 3. Monitor reaction progress via GC-MS to avoid over-chlorination.

Fluorination : Employ HF or KF in polar aprotic solvents (e.g., DMF) at 80–100°C for position 4.

Purity Validation :

- Column Chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.

- HPLC (C18 column, acetonitrile/water) for final purity >97% (GC) .

Q. How should researchers characterize the structure and stability of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR with deuterated chloroform to confirm substitution patterns. Fluorine coupling (¹⁹F NMR) resolves positional ambiguities.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight (M⁺ = 292.28 g/mol).

- X-ray Crystallography : For absolute conformation, use SHELX programs (e.g., SHELXL for refinement) to resolve halogen-halogen interactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (N₂ or Ar) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- GHS Compliance : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use fume hoods and PPE (gloves, goggles) .

- Spill Management : Neutralize with activated charcoal; avoid aqueous solutions to prevent hydrolysis.

- Storage : Store in amber vials at –20°C under inert gas (Ar) to prevent bromine displacement .

Advanced Research Questions

Q. How does the electronic environment of substituents influence regioselectivity in further functionalization?

Methodological Answer:

- Directing Effects : Bromine (strongly deactivating, meta-directing) and chlorine (moderately deactivating, ortho/para-directing) compete. Fluorine (weakly deactivating, ortho/para-directing) alters electron density at position 3.

- Computational Modeling : Use DFT (Density Functional Theory) to map electrostatic potential surfaces. Software like Gaussian09 predicts reactive sites for cross-coupling (e.g., Suzuki-Miyaura at position 4) .

Q. What challenges arise in crystallographic analysis of halogenated aromatics, and how are they resolved?

Methodological Answer:

- Disorder Issues : Heavy atoms (Br, Cl) cause electron density overlap. Mitigate by collecting high-resolution data (λ = 0.7107 Å, Mo-Kα radiation) and refining with SHELXL’s PART instructions .

- Thermal Motion : Anisotropic displacement parameters (ADPs) for Br/Cl atoms reduce R-factor discrepancies.

- Twinned Crystals : Use PLATON’s TWINABS for integration if multiple lattices are present .

Q. How can researchers reconcile contradictory data in toxicity studies of halogenated benzenes?

Methodological Answer:

- In Vitro Assays : Compare cytotoxicity (e.g., MTT assay on HepG2 cells) with structurally similar compounds (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene derivatives) .

- QSAR Models : Apply quantitative structure-activity relationships to predict LD₅₀ values, prioritizing substituent electronegativity and lipophilicity .

- Controlled Exposure Studies : Use zebrafish embryos (Danio rerio) to assess developmental toxicity, ensuring exposure concentrations align with environmental relevance .

Q. What strategies optimize synthetic yield in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Buchwald-Hartwig amination. Lower catalyst loading (1 mol%) reduces bromine displacement side reactions.

- Solvent Effects : Use toluene for Suzuki couplings (higher polarity than THF) to stabilize boronic acid intermediates .

- Microwave Assistance : Shorten reaction times (30 min vs. 12 hrs) at 120°C to minimize decomposition .

Q. How can conflicting regioselectivity findings in electrophilic substitution be addressed methodologically?

Methodological Answer:

- Competitive Experiments : React equimolar mixtures of this compound and its analogs (e.g., 1-bromo-2,6-difluorobenzene) under identical conditions. Analyze product ratios via GC-MS .

- Isotopic Labeling : Use deuterated substrates (e.g., 1-bromo-2,5-difluorobenzene-d₃) to track kinetic vs. thermodynamic control .

Q. What analytical techniques best identify degradation products during long-term storage?

Methodological Answer:

- GC-MS with Headspace Sampling : Detect volatile degradation byproducts (e.g., HBr, HF) after accelerated aging (40°C/75% RH for 28 days) .

- Raman Spectroscopy : Monitor C-Br bond weakening (peak shifts near 250 cm⁻¹) non-destructively .

Q. How can this compound serve as a precursor for supramolecular chemistry applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。